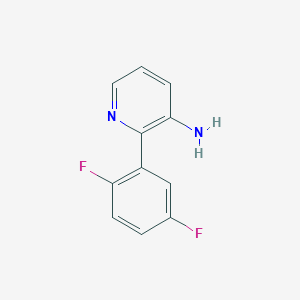

2-(2,5-Difluorophenyl)pyridin-3-amine

Overview

Description

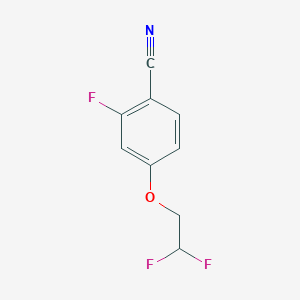

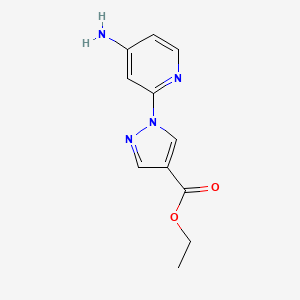

“2-(2,5-Difluorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H8F2N2 . It is a substituted pyridine, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines, such as “2-(2,5-Difluorophenyl)pyridin-3-amine”, has been a subject of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “2-(2,5-Difluorophenyl)pyridin-3-amine” can be found in databases like PubChem . The compound has a pyridine ring, which is a six-membered heterocyclic scaffold, substituted with a 2,5-difluorophenyl group and an amine group.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Difluorophenyl)pyridin-3-amine” can be found in databases like PubChem . These databases provide information such as the compound’s molecular weight, chemical names, and more.Scientific Research Applications

Palladium-Catalyzed C-N Coupling Reactions

2-(2,5-Difluorophenyl)pyridin-3-amine and its derivatives play a significant role in palladium-catalyzed C-N coupling reactions. These reactions are essential in the synthesis of complex organic compounds, demonstrating high efficiency and yield, which is crucial for pharmaceutical and materials science research (Nadri et al., 2014).

Synthesis of Fluorinated Heterocyclic Scaffolds

Compounds similar to 2-(2,5-Difluorophenyl)pyridin-3-amine are involved in the synthesis of fluorinated heterocyclic scaffolds. These scaffolds are attractive for various applications, including drug discovery, due to their unique properties (Revanna et al., 2013).

Nickel-Catalyzed α-Arylation via C-F Bond Activation

This compound is used in nickel-catalyzed α-arylation processes involving C-F bond activation. This method is valuable for synthesizing fluorinated α-aryl carboxylic acids and amides, important intermediates in drug discovery (Yu et al., 2014).

Development of Phosphorescent Platinum Complexes

Derivatives of 2-(2,5-Difluorophenyl)pyridin-3-amine are utilized in creating phosphorescent platinum complexes. These complexes have potential applications in materials science, particularly in the development of new types of luminescent materials (Harris et al., 2013).

Chemiluminescent Analysis in HPLC

A related compound, 3-aminofluoranthene, is used as a chemiluminescent derivatizing agent in high-performance liquid chromatography (HPLC) for analyzing aldehydes and ketones. This application is significant in analytical chemistry for sensitive and accurate detection (Mann & Grayeski, 1987).

Rhenium(I) Triscarbonyl Complexes for CO2 Binding

The use of aminomethyl-pyridine ligands, akin to 2-(2,5-Difluorophenyl)pyridin-3-amine, in rhenium(I) triscarbonyl compounds aids in CO2 binding. This finding is important in the context of environmental chemistry and carbon capture technologies (Stichauer et al., 2017).

Safety And Hazards

Safety data sheets provide information on the potential hazards of chemical compounds. While a specific safety data sheet for “2-(2,5-Difluorophenyl)pyridin-3-amine” was not found, it is generally advised to handle chemical compounds with care, avoiding contact with skin and eyes, and preventing inhalation or ingestion .

Future Directions

The future directions for research on “2-(2,5-Difluorophenyl)pyridin-3-amine” and similar compounds could involve the development of robust synthetic routes for incorporating various functional groups on the pyridine scaffold . This could lead to the creation of new bioactive molecules with potential applications in medicinal and agricultural chemistry.

properties

IUPAC Name |

2-(2,5-difluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-7-3-4-9(13)8(6-7)11-10(14)2-1-5-15-11/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFXBVHYPQMGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Difluorophenyl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)

![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)